molecular formula C13H11F3N2O3S B1331571 Ethyl 2-amino-4-(4-(trifluoromethoxy)phenyl)thiazole-5-carboxylate CAS No. 887267-77-8

Ethyl 2-amino-4-(4-(trifluoromethoxy)phenyl)thiazole-5-carboxylate

Cat. No. B1331571
M. Wt: 332.3 g/mol
InChI Key: YGIHBDGJKTVYNR-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-(4-(trifluoromethoxy)phenyl)thiazole-5-carboxylate is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen in the ring structure, which are known for their diverse range of biological activities. The compound is structurally related to various thiazole derivatives that have been synthesized and studied for their potential pharmacological properties, including antitumor, antimicrobial, and antioxidant activities .

Synthesis Analysis

The synthesis of ethyl 2-amino-4-(4-(trifluoromethoxy)phenyl)thiazole-5-carboxylate is not directly described in the provided papers. However, similar ethyl 2-substituted-aminothiazole-4-carboxylate analogs have been synthesized and their procedures detailed. For instance, ethyl 2-[3-(diethylamino)-propanamido]-thiazole-4-carboxylate was prepared and showed significant antitumor activity . Another related synthesis involved the reaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with various derivatives to obtain different thiazole carboxylate compounds . These methods typically involve the reaction of thiazole intermediates with different reagents under controlled conditions to introduce various substituents into the thiazole ring.

Molecular Structure Analysis

The molecular structure of ethyl 2-amino-4-(4-(trifluoromethoxy)phenyl)thiazole-5-carboxylate is not directly reported, but related compounds have had their structures confirmed using spectroscopic data and elemental analysis . The presence of the trifluoromethoxy group in the compound of interest suggests that it would have unique electronic properties due to the electron-withdrawing nature of the fluorine atoms.

Chemical Reactions Analysis

The chemical reactions involving thiazole derivatives are diverse. For example, ethyl 4-[1-(dimethylamino)-3-ethoxy-3-oxoprop-1-en-2-yl]-2-[(dimethylamino)methylideneamino]thiazole-5-carboxylate was transformed with aromatic amines into 5-aryl substituted 2-aminothiazolo[5,4-c]pyridine-7-carboxylates . Such reactions typically involve nucleophilic substitution or addition to the thiazole ring, enabling the introduction of various functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 2-amino-4-(4-(trifluoromethoxy)phenyl)thiazole-5-carboxylate are not explicitly provided. However, related thiazole derivatives have been characterized by their melting points, solubility, and stability under different conditions. The introduction of substituents like the trifluoromethoxy group would likely affect these properties by increasing the compound's lipophilicity and potentially its metabolic stability .

Scientific Research Applications

  • Synthesis Techniques : Kenneth M. Boy and J. Guernon (2005) utilized Ethyl 4-(trifluoromethyl)-2-vinylthiazole-5-carboxylate as a precursor in the synthesis of its aminoethyl analogs through Michael-like addition of secondary amines. This method highlights its potential in complex organic synthesis processes (Boy & Guernon, 2005).

  • Anticancer Activity : J. P. Sonar et al. (2020) synthesized a series of thiazole compounds, starting from a related thiazole carboxylate, and evaluated their anticancer activity against breast cancer cells, indicating its use in developing potential anticancer agents (Sonar et al., 2020).

  • Antimicrobial Applications : N. Desai, N. Bhatt, and S. Joshi (2019) studied synthetic modifications in Ethyl 2-amino-4-methylthiazole-5-carboxylate and evaluated the antimicrobial activities of the derivatives against various bacterial and fungal strains, demonstrating its potential in antimicrobial research (Desai, Bhatt, & Joshi, 2019).

  • Corrosion Inhibition : K. Raviprabha and R. Bhat (2019) investigated the use of Ethyl-2-amino-4-methyl-1,3-thiazole-5-carboxylate as a corrosion inhibitor for AA6061 alloy in hydrochloric acid media. Their findings suggest its effectiveness in preventing metal corrosion, which is significant for industrial applications (Raviprabha & Bhat, 2019).

Future Directions

2-Aminothiazoles, including Ethyl 2-amino-4-(4-(trifluoromethoxy)phenyl)thiazole-5-carboxylate, have emerged as a promising scaffold in medicinal chemistry and drug discovery research . Given their wide range of biological activities, their structural variations have attracted attention among medicinal chemists . Future research could focus on the design and synthesis of novel 2-aminothiazole derivatives with enhanced biological activities and improved safety profiles .

properties

IUPAC Name

ethyl 2-amino-4-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N2O3S/c1-2-20-11(19)10-9(18-12(17)22-10)7-3-5-8(6-4-7)21-13(14,15)16/h3-6H,2H2,1H3,(H2,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGIHBDGJKTVYNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)N)C2=CC=C(C=C2)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30650416
Record name Ethyl 2-amino-4-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30650416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-amino-4-(4-(trifluoromethoxy)phenyl)thiazole-5-carboxylate

CAS RN

887267-77-8
Record name Ethyl 2-amino-4-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30650416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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